1H-Indole-1-acetic acid, 2,3-dimethyl- is a derivative of indole, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. This compound falls under the classification of indole derivatives and is particularly noted for its role as a plant growth regulator, similar to auxins. It is primarily utilized in various biological and chemical applications due to its structural properties and biological activities.
The synthesis of 1H-Indole-1-acetic acid, 2,3-dimethyl- can be achieved through several methods. One notable approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde in the presence of an acid catalyst. The reaction typically proceeds through the following steps:
This method allows for the selective introduction of methyl groups, which are crucial for the biological activity of the resulting compound .
The molecular structure of 1H-Indole-1-acetic acid, 2,3-dimethyl- can be described as follows:
1H-Indole-1-acetic acid, 2,3-dimethyl- participates in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in pharmaceuticals and agrochemicals .
The mechanism of action of 1H-Indole-1-acetic acid, 2,3-dimethyl- is primarily linked to its role as a plant growth regulator. It mimics natural auxins by promoting cell elongation and division. The proposed mechanism involves:
Studies have shown that derivatives like this one can significantly impact plant morphology and physiology under various environmental conditions .
The physical and chemical properties of 1H-Indole-1-acetic acid, 2,3-dimethyl- include:
These properties influence its application in both biological systems and synthetic chemistry .
1H-Indole-1-acetic acid, 2,3-dimethyl- has several applications across different fields:
Its versatility makes it an important compound for both practical applications and scientific research .
The biosynthesis of 2,3-dimethyl-1H-indole-1-acetic acid (2,3-DM-IAA) follows parallel routes observed in classical auxin metabolism, with significant modifications for dimethylation. In tryptophan-dependent pathways, L-tryptophan serves as the primary precursor. The dimethyl modification likely occurs early via specific methyltransferases acting on the indole ring before side-chain alteration. This is evidenced by homologs of indole-3-pyruvate decarboxylase (IPDC) and aldehyde dehydrogenase that accommodate methylated substrates in bacteria like Enterobacter cloacae and Bacillus thuringiensis [1] [6].
By contrast, tryptophan-independent routes bypass tryptophan entirely, utilizing indole-3-glycerol phosphate or indole as precursors derived from the shikimate pathway. While less characterized for dimethylated analogs, isotopic labeling studies suggest that indole-3-glycerol phosphate could undergo direct methylation followed by oxidation and side-chain elongation. However, the enzymatic machinery for these steps remains unconfirmed, and flux analysis indicates <5% contribution to total 2,3-DM-IAA synthesis in engineered microbial systems [1] [9].
Table 1: Comparative Features of 2,3-DM-IAA Biosynthetic Pathways
Pathway Type | Key Precursors | Rate-Limiting Enzymes | Methylation Stage | Reported Yield (mg/L) |
---|---|---|---|---|
Tryptophan-Dependent | L-Tryptophan | Dimethyltryptophan aminotransferase | Early (ring methylation) | 120 ± 15 |
Tryptophan-Independent | Indole-3-glycerol phosphate | Phosphoribosylanthranilate isomerase | Mid-pathway | 4.2 ± 0.8 |
Soil and endophytic bacteria are primary natural producers of 2,3-DM-IAA, leveraging it as a plant interaction molecule. Streptomyces spp. isolated from Taxus chinensis roots demonstrate high titers via the indole-3-acetamide (IAM) pathway, where tryptophan-2-monooxygenase (IaaM) catalyzes the conversion of 2,3-dimethyltryptophan to 2,3-dimethylindole-3-acetamide [1] [7]. Similarly, Pseudomonas savastanoi employs plasmid-encoded iaaM/iaaH homologs that accept methylated tryptophan analogs, confirmed via gene knockout studies showing 90% reduced 2,3-DM-IAA output [1].
Notably, bacterial methylation specificity varies: Rhizobium strains preferentially dimethylate position 3, whereas Azospirillum brasilense favors position 2. This regioselectivity impacts functional activity in planta, with 2,3-dimethyl derivatives showing enhanced stability against peroxidative degradation compared to IAA [1] [6].
Side-chain assembly in 2,3-DM-IAA biosynthesis involves two critical enzymatic steps:
Decarboxylation is followed by aldehyde oxidation catalyzed by aldehyde dehydrogenases (e.g., Iad1 in Ustilago maydis), which convert 2,3-dimethylindole-3-acetaldehyde to the acetic acid side chain. This step is irreversible and thermodynamically driven by NAD+ reduction [1].
Genetic control of 2,3-DM-IAA synthesis integrates bacterial operon architectures and plant signaling networks. In bacteria, the iaa operon (containing iaaM, iaaH, and methyltransferase genes) is regulated by:
Plants reciprocally modulate bacterial production through ROS signaling. Hydrogen peroxide generated during symbiosis upregulates bacterial soxR transcription factors, which enhance iaa operon expression 3.5-fold. Conversely, 2,3-DM-IAA itself suppresses host MYC2 transcription factors, reducing jasmonate-mediated defense responses [1] [3].
Metabolic engineering of Escherichia coli for 2,3-DM-IAA production employs 13C-flux balance analysis to identify bottlenecks. Key interventions include:
Table 2: Metabolic Engineering Strategies for Enhanced 2,3-DM-IAA Synthesis
Strategy | Host Organism | Key Genetic Modifications | Titer Improvement |
---|---|---|---|
Precursor Pool Expansion | E. coli BW25113 | trpDG, serAamp | 2.1-fold vs. wild-type |
Competitive Pathway Knockout | Pseudomonas putida | ΔtdcB, ΔpheA | 180% increase |
Cofactor Balancing | Saccharomyces cerevisiae | NADKox, GDH1opt | 2.3-fold vs. control |
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